2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O/c14-8-9-4-1-2-5-10(9)13-16-12-11(17-13)6-3-7-15-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBDNQVZSPIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=NC3=C(O2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200361 | |
| Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-40-4 | |
| Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, o-(2-oxazolo(4,5-b)pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Oxazolo 4,5 B Pyridin 2 Yl Benzonitrile and Its Analogs
Direct Synthesis Approaches to the Oxazolo[4,5-b]pyridine (B1248351) Core
The formation of the fused oxazolo[4,5-b]pyridine ring system is a critical step in the synthesis of the target compound. Several direct approaches have been established, primarily involving cyclization reactions of appropriately substituted pyridine (B92270) precursors.
Cyclodehydration Reactions of Aminopyridinol Derivatives
A prevalent and effective method for constructing the oxazolo[4,5-b]pyridine core is the cyclodehydration of 2-amino-3-hydroxypyridine (B21099) with a suitable carboxylic acid or its derivative. In the case of 2-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile, this involves the reaction of 2-amino-3-hydroxypyridine with 2-cyanobenzoic acid or its activated forms, such as 2-cyanobenzoyl chloride.
The reaction typically proceeds by an initial acylation of the amino group of 2-amino-3-hydroxypyridine, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. A variety of condensing agents can be employed to facilitate this transformation, including polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.orgresearchgate.net For instance, the synthesis of 4-(6-bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile, an analog of the target compound, was achieved by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C, affording a high yield of 93%. clockss.org A more direct synthesis of 2-(2-cyanophenyl)oxazolo[4,5-b]pyridine has been reported via the reaction of 2-amino-3-hydroxypyridine with 2-cyanobenzoyl chloride, followed by cyclization. prepchem.com The resulting product was purified by extraction and recrystallization to yield the desired compound with a melting point of 166-167°C. prepchem.com
The choice of condensing agent and reaction conditions can significantly impact the yield and purity of the final product. Milder conditions can be achieved using catalysts such as silica-supported perchloric acid (HClO₄·SiO₂), which has been shown to be effective for the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. clockss.org
Table 1: Cyclodehydration Reactions for the Synthesis of this compound and Analogs
| Reactant 1 | Reactant 2 | Condensing Agent/Catalyst | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine | 2-Cyanobenzoyl chloride | Not specified | Not specified, followed by treatment with 10% ammonium (B1175870) hydroxide (B78521) | This compound | Not reported | prepchem.com |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE | 200°C, 3h | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile | 93% | clockss.org |
| 2-Amino-3-hydroxypyridine | Substituted Benzoic Acids | HClO₄·SiO₂ | Ambient temperature | 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | High conversion | clockss.org |
Palladium-Catalyzed Coupling Reactions for Constructing the Benzonitrile (B105546) Linkage
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forging the C-C bond between the oxazolo[4,5-b]pyridine core and the benzonitrile moiety. One such approach is the direct C-H arylation of the oxazolo[4,5-b]pyridine at the C-2 position. This method avoids the pre-functionalization of the oxazole ring and allows for the direct introduction of the aryl group. Research has demonstrated that the Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine can proceed efficiently at temperatures as low as 30°C and is tolerant of a variety of aryl halides. researchgate.net For instance, the arylation of azoles with 2-bromobenzonitrile (B47965) has been successfully carried out using a ligandless palladium acetate (B1210297) catalyst, suggesting a viable route to the target compound. nih.gov
Alternatively, a Suzuki coupling reaction can be employed. This involves the reaction of a halogenated oxazolo[4,5-b]pyridine, such as a 2-bromo or 2-chloro derivative, with a suitable organoboron reagent like 2-cyanophenylboronic acid. researchgate.netresearchgate.net The success of Suzuki couplings often depends on the choice of catalyst, base, and solvent. For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids has been optimized using microwave irradiation and a Pd(PPh₃)₄ catalyst. semanticscholar.org While not directly on the oxazolo[4,5-b]pyridine system, these conditions provide a starting point for developing a similar methodology for the synthesis of this compound.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple reaction steps into a single operation, thereby reducing waste and simplifying purification. While a specific one-pot synthesis for this compound has not been extensively reported, related methodologies for similar heterocyclic systems are well-documented. For instance, a one-pot synthesis of 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives has been achieved through a phenylboronic acid-NaCN catalyzed reaction. uaeh.edu.mx Furthermore, one-pot strategies have been developed for the synthesis of other fused pyridine systems, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, from readily available starting materials. nih.govresearchgate.netbeilstein-journals.org These approaches often involve domino reactions where the product of one step serves as the substrate for the next in the same reaction vessel. nih.gov The development of a one-pot synthesis for this compound would likely involve the in-situ formation of the key intermediates, such as the acylated aminopyridinol, followed by immediate cyclization.
Functionalization and Derivatization Strategies
Once the core this compound scaffold is assembled, further structural diversity can be achieved through functionalization of either the oxazolo[4,5-b]pyridine ring system or the benzonitrile moiety.
Introduction of Substituents on the Oxazolo[4,5-b]pyridine Ring
The pyridine portion of the oxazolo[4,5-b]pyridine ring is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com Consequently, harsh reaction conditions are often required. quora.com Substitution typically occurs at the C-5 and C-7 positions (meta to the pyridine nitrogen). For example, bromination of the oxazolo[4,5-b]pyridine-N-oxide has been shown to yield the 3-bromo derivative as the major product. researchgate.net Activating the pyridine ring, for instance by forming the N-oxide, can facilitate electrophilic substitution. youtube.com
Nucleophilic Substitution: Halogenated oxazolo[4,5-b]pyridines are valuable intermediates for introducing substituents via nucleophilic aromatic substitution (SNAr) reactions. A halogen atom at a position activated by the pyridine nitrogen can be displaced by various nucleophiles. For instance, the synthesis of 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) has been reported, which serves as a synthon for introducing N-substituted derivatives through nucleophilic displacement of the chlorine atom. researchgate.net
Palladium-Catalyzed Cross-Coupling: As mentioned in section 2.1.2, palladium-catalyzed reactions are also a key tool for functionalizing the pyridine ring. A pre-installed halogen or triflate group on the pyridine ring can be coupled with a variety of organometallic reagents (e.g., boronic acids, stannanes, organozinc reagents) to introduce alkyl, aryl, or other functional groups. clockss.org
Table 2: Functionalization of the Oxazolo[4,5-b]pyridine Ring
| Reaction Type | Substrate | Reagent(s) | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|---|
| Electrophilic Bromination | Oxazolo[4,5-b]pyridine-N-oxide | Br₂/fuming H₂SO₄ | 3-position | 3-Bromo-oxazolo[4,5-b]pyridine-N-oxide | researchgate.net |
| Heck Reaction | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile | Methyl acrylate, Pd(OAc)₂, tri-o-tolylphosphine | 6-position | 6-Acrylate substituted derivative | clockss.org |
| Nucleophilic Substitution | 2-(Chloromethyl)oxazolo[5,4-b]pyridine | N-nucleophiles | 2-position (on methyl group) | N-substituted aminomethyl derivatives | researchgate.net |
Modifications of the Benzonitrile Moiety
The benzonitrile group on the 2-position of the oxazolo[4,5-b]pyridine ring offers a versatile handle for further chemical transformations.
Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comweebly.comlibretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orgyoutube.com Base-catalyzed hydrolysis, using an alkali like sodium hydroxide, initially forms the carboxylate salt, which is then acidified to produce the free carboxylic acid. weebly.com This transformation would convert this compound into 2-(oxazolo[4,5-b]pyridin-2-yl)benzoic acid, a potentially valuable intermediate for further derivatization.
Reduction to Aminomethyl Group: The nitrile group can be reduced to a primary amine (aminomethyl group). A common method for this reduction is catalytic hydrogenation using catalysts such as Raney nickel under high pressure. clockss.org For example, the cyano group in a related compound was quantitatively reduced to a primary amino group using Raney nickel and hydrogen gas at 35 atm. clockss.org Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. This would yield 2-(aminomethyl)phenyl-oxazolo[4,5-b]pyridine, introducing a basic center that could be important for biological applications.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. youtube.com For example, nitriles can react with azides in the presence of a catalyst to form tetrazoles. This transformation would convert the benzonitrile moiety into a bioisosterically important tetrazole ring.
Click Chemistry Applications for Triazole Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecular architectures due to its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govrsc.orgnih.gov This methodology is exceptionally well-suited for creating triazole-conjugated derivatives of heterocyclic compounds, thereby expanding their chemical space and potential for biological applications. nih.gov The 1,2,3-triazole ring formed is not merely a linker but can actively participate in hydrogen bonding and dipole interactions with biological targets. nih.gov
The application of click chemistry to scaffolds related to this compound has been demonstrated, showcasing its utility in generating novel molecular hybrids. For instance, in the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivatives, a class of compounds structurally similar to oxazolo[4,5-b]pyridines, a key step involves the reaction of an ortho-diamino-furo[2,3-c]pyridine with an aniline (B41778) carrying a functional group amenable to click chemistry. nih.gov
A notable example is the synthesis of 3-(8-(Hydroxymethyl)-5-methyl-1H- nih.govnih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-1-yl)benzonitrile. nih.gov In this multi-step synthesis, a key precursor bearing a pyridin-2-ylamino group is diazotized and cyclized to form the triazole ring fused to the furo[2,3-c]pyridine (B168854) core. nih.gov This demonstrates that a benzonitrile-containing fragment can be successfully incorporated into a triazole-fused heterocyclic system, suggesting a viable strategy for the synthesis of triazole conjugates of this compound.
A plausible synthetic approach to a triazole-conjugated analog of this compound could involve the initial synthesis of an azide- or alkyne-functionalized version of the parent molecule. For example, starting with a suitably substituted 2-aminophenol (B121084) and a benzonitrile derivative bearing a propargyl ether or an azidomethyl group, the oxazole ring could be formed, followed by a CuAAC reaction with a corresponding azide (B81097) or alkyne to yield the desired triazole conjugate. The reaction conditions for such a click reaction are typically mild, often employing a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, in a variety of solvents, including aqueous mixtures. nih.gov
Table 1: Representative Triazole Conjugated Analogs of Oxazolo[4,5-b]pyridines This table is interactive. Click on the headers to sort.
| Compound Name | Core Scaffold | Functional Groups | Synthetic Method | Reference |
|---|---|---|---|---|
| 3-(8-(Hydroxymethyl)-5-methyl-1H- nih.govnih.govresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-1-yl)benzonitrile | Furo[2,3-c]pyridine | Benzonitrile, Hydroxymethyl, Methyl | Diazotization/Cyclization | nih.gov |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Triazole | Benzyl, Phenyl | CuAAC | nih.gov |
Heck Reactions for Alkenyl Group Introduction
The Mizoroki-Heck reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a powerful method for the introduction of alkenyl groups onto aromatic and heterocyclic rings and has been widely applied in the synthesis of complex organic molecules. organic-chemistry.org
While specific examples of Heck reactions on this compound are not extensively documented in the reviewed literature, the feasibility of this transformation can be inferred from studies on related heterocyclic systems. For instance, the Heck reaction has been successfully employed on 6-bromo-oxazolo[4,5-b]pyridine precursors to introduce other functionalities. This indicates that the oxazolo[4,5-b]pyridine core is stable under the conditions of palladium-catalyzed cross-coupling.
The general strategy for introducing an alkenyl group onto the this compound scaffold via a Heck reaction would involve a halo-substituted precursor, typically at the 6-position of the oxazolo[4,5-b]pyridine ring system. The reaction of this halo-substituted compound with a suitable alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, would be expected to yield the desired 6-alkenyl derivative.
Commonly used palladium catalysts for Heck reactions include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov The choice of phosphine ligand, such as triphenylphosphine (B44618) (PPh₃) or a more electron-rich and bulky ligand like XPhos, can significantly influence the reaction's efficiency. nih.gov A variety of bases can be employed, with triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) being common choices. The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at elevated temperatures.
An example of a related transformation is the palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids, which demonstrates the reactivity of vinyl-substituted pyridine systems in palladium-catalyzed reactions. psu.edu Furthermore, the palladium-catalyzed N-vinylation of azaheterocycles with vinyl triflates highlights the utility of palladium catalysis in forming C-N bonds with vinyl groups on heterocyclic scaffolds. nih.gov
Table 2: General Conditions for Heck Reactions on Heterocyclic Scaffolds This table is interactive. Click on the headers to sort.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | organic-chemistry.org |
| Pd(PPh₃)₄ | - | K₂CO₃ | MeCN | Reflux | nih.gov |
| PdCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | researchgate.net |
| Pd(TFA)₂ | 1,10-Phenanthroline | Ag₂O | DMF | 80 | psu.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the benzonitrile (B105546) and pyridine (B92270) rings will resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents.
The protons of the benzonitrile moiety are expected to show a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The pyridine ring protons will also display distinct chemical shifts and coupling patterns. For instance, in related oxazolo[4,5-b]pyridine (B1248351) structures, the proton at position 5 (H-5) is often the most downfield signal of the pyridine ring due to its proximity to the nitrogen atom and the fused oxazole (B20620) ring. The protons at positions 6 (H-6) and 7 (H-7) would appear at slightly higher fields with their characteristic coupling constants.
Predictive ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-5 | 8.5 - 8.7 | dd |
| Pyridine H-7 | 7.9 - 8.1 | dd |
| Benzonitrile H | 7.7 - 8.0 | m |
This table is predictive and based on data from analogous structures.
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show 13 signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap.
The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 115-120 ppm. The quaternary carbon of the oxazole ring (C-2) would appear significantly downfield, likely above 160 ppm. The carbons of the pyridine and benzonitrile rings will resonate in the aromatic region (110-160 ppm). For example, in 2-methyloxazolo[4,5-c]pyridine, the C-7a and C-3a bridgehead carbons are found at 155.6 and 138.85 ppm, respectively. researchgate.net
Predictive ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole C2 | >160 |
| Pyridine C3a, C7a | 135 - 160 |
| Benzonitrile Aromatic C | 120 - 140 |
| Pyridine Aromatic C | 115 - 150 |
This table is predictive and based on data from analogous structures.
To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. youtube.com This allows for the tracing of the connectivity of the protons within the benzonitrile and pyridine ring systems.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edu This is a powerful technique for piecing together the molecular structure by identifying longer-range connectivities. For instance, the protons on the benzonitrile ring would show correlations to the quaternary carbon of the oxazole ring (C-2), confirming the connection between these two fragments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₇N₃O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ with a calculated m/z value that precisely matches its molecular formula. The monoisotopic mass of the related isomer, 2-( researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2-yl)benzonitrile, is 221.058911855 Da. nih.gov
The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The fragmentation of benzonitrile and pyridine are well-studied phenomena. rsc.org The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. Common fragmentation pathways would likely involve the loss of small, stable molecules such as HCN from the benzonitrile moiety or the pyridine ring. The oxazole ring could also undergo characteristic cleavage. Analysis of these fragmentation patterns provides valuable structural information and confirmation.
Predicted Key Mass Spectrometry Fragments
| m/z | Possible Fragment |
|---|---|
| 221 | [M]⁺ |
| 194 | [M - HCN]⁺ |
| 166 | [M - HCN - CO]⁺ |
| 118 | [C₇H₄N₂]⁺ (from pyridine and oxazole) |
This table is predictive and based on general fragmentation patterns of related structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which is expected to appear in the region of 2220-2240 cm⁻¹. The C=N stretching of the oxazole ring and the C=C stretching vibrations of the aromatic pyridine and benzonitrile rings would appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely be observed in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Nitrile (C≡N) stretch | 2220 - 2240 |
| Aromatic C=C and C=N stretch | 1500 - 1650 |
X-ray Crystallography for Solid-State Structural Analysis of Related Compounds
For instance, the X-ray structure of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another fused heterocyclic system, reveals important details about bond lengths, bond angles, and intermolecular interactions. mdpi.com In such fused systems, the planarity of the molecule is a key feature, which influences its packing in the crystal lattice and its electronic properties. It is anticipated that the oxazolo[4,5-b]pyridine core of the title compound would be largely planar, with the benzonitrile group likely twisted out of this plane to some degree. X-ray analysis would definitively determine these structural parameters.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of a molecule's electronic and structural properties. DFT methods have been employed to investigate the optimized geometry, electronic distribution, and spectroscopic features of the oxazolo[4,5-b]pyridine (B1248351) scaffold and related structures. dergipark.org.trajchem-a.comnih.gov
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a smaller gap suggesting higher chemical reactivity and polarizability. nih.govnih.gov
For oxazolo[4,5-b]pyridine derivatives, the distribution of these orbitals is key to their function. The HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. researchgate.net Studies on related oxazolopyridines show that introducing electron-withdrawing groups (like the nitrile group, -CN) and electron-donating groups significantly alters the electronic properties and spectra. sciengine.com
In 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile, the benzonitrile (B105546) moiety acts as an electron-withdrawing group. This influences the FMOs by stabilizing the LUMO, which is expected to be distributed over the benzonitrile and oxazole (B20620) rings. This stabilization lowers the HOMO-LUMO energy gap, which is indicative of potential charge-transfer characteristics within the molecule. researchgate.netsciengine.com The analysis of FMOs helps predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Predicted Effects of Substituents on Frontier Orbitals of the Oxazolo[4,5-b]pyridine Scaffold
| Substituent Group | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) | Predicted Reactivity |
| Electron-Donating | Increases | Destabilizes (increases) | Increases | Decreased |
| Electron-Withdrawing (-CN) | Decreases | Stabilizes (lowers) | Decreases | Increased |
Theoretical vibrational frequency analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. dergipark.org.tr By calculating the vibrational modes of an optimized molecular structure, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsion. mdpi.com These calculations help confirm the synthesized structure and provide a deeper understanding of the molecule's bonding characteristics. mdpi.com
For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, the C=N and C-O stretches within the oxazole ring, and the aromatic C-H and C=C stretching of the pyridine (B92270) and benzene (B151609) rings. Comparing the computed frequencies with experimental IR data allows for a detailed structural confirmation. mdpi.com DFT calculations, often using the B3LYP functional with a 6-31G+(d,p) or similar basis set, have shown good correlation with experimental values for related heterocyclic compounds. nih.govnih.gov
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. unn.edu.ng These predictions are highly valuable for validating experimentally obtained structures and for assigning complex spectra. unn.edu.ng
For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data. Research on a closely related compound, 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile, provides experimental chemical shifts that serve as a benchmark for such validation. clockss.org The correlation between the calculated and observed shifts confirms the molecular geometry and electronic environment of the nuclei. nih.gov Solvation models can also be incorporated to simulate the effect of different solvents on the chemical shifts. unn.edu.ng
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for the Analogous Compound 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile in CDCl₃ clockss.org
| Nucleus Type | Position | Chemical Shift (δ ppm) |
| ¹H NMR | H7 | 8.12 |
| H5 | 8.72 | |
| Harom | 7.88 | |
| Harom | 8.44 | |
| ¹³C NMR | C | 115.1, 116.0, 117.0, 129.0, 142.6 |
| CH | 120.7, 127.6 (2C), 132.0 (2C) |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the photophysical properties of a molecule, such as its UV-visible absorption and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.net This approach calculates the energies of electronic excited states, allowing for the prediction of absorption and emission spectra. sciengine.com
Studies on oxazolo[4,5-b]pyridine derivatives have shown that their absorption and fluorescence are highly dependent on the nature of the substituents attached to the core structure. sciengine.com These molecules often exhibit significant intramolecular charge transfer (ICT) upon photoexcitation, where electron density moves from an electron-donating part of the molecule to an electron-accepting part. researchgate.net This ICT character is responsible for their interesting photophysical behaviors, including large Stokes shifts and solvent-dependent fluorescence. researchgate.net
For this compound, the benzonitrile group acts as an electron acceptor. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensity. researchgate.net The calculations would likely show that the first excited state (S₁) has a strong charge-transfer character, with electron density moving from the oxazolopyridine moiety to the benzonitrile ring. sciengine.com This analysis is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs) or fluorescent probes. sciengine.com
Molecular Modeling and Docking Studies of Biological Interactions
Molecular modeling techniques, especially molecular docking, are instrumental in drug discovery for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. semanticscholar.org These simulations help identify potential drug candidates by estimating the binding affinity and analyzing the specific interactions that stabilize the ligand-protein complex. nih.gov
The oxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for developing enzyme inhibitors. nih.gov Molecular docking studies are used to explore its potential to inhibit various therapeutic targets.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer, making it an attractive drug target. semanticscholar.orgmdpi.comunimi.it Research has shown that derivatives based on the oxazolo[4,5-b]pyridine core can act as potent GSK-3β inhibitors. nih.gov A molecular docking study of this compound would involve placing the molecule into the ATP-binding site of GSK-3β. The simulation would predict the binding pose and calculate a docking score, which estimates the binding energy. Key interactions typically involve hydrogen bonds with residues in the hinge region of the kinase (e.g., Val135, Asp133), and hydrophobic interactions within the binding pocket. nih.govmdpi.com
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH): hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for DNA and RNA synthesis. nih.gov Its inhibition is a therapeutic strategy for treating proliferative diseases like cancer and autoimmune disorders. While direct studies on this specific compound are lacking, molecular docking could be used to evaluate the potential of this compound to bind to the ubiquinone binding site of hDHODH, similar to how other novel inhibitors are assessed. nih.gov
Table 3: Common Interacting Residues in the GSK-3β Active Site for Inhibitors
| Interaction Type | Key Amino Acid Residues | Role in Binding |
| Hydrogen Bonding | Val135, Asp133, Asn186, Lys85 | Anchors the inhibitor in the ATP-binding pocket. |
| Hydrophobic Interactions | Ile62, Val70, Ala83, Leu188, Cys199 | Stabilizes the complex through van der Waals forces. |
| Pi-Stacking | Tyr134 | Provides additional stabilization for aromatic inhibitors. |
Binding Affinity Calculations
Currently, there is a lack of publicly available research specifically detailing the binding affinity calculations for this compound with specific biological targets. However, computational studies on structurally related compounds, such as oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, have utilized methods like induced-fit docking (IFD) and binding-free energy calculations to assess their potential as inhibitors for targets like the epidermal growth factor receptor (EGFR). nih.gov In such studies, the binding energy of protein-ligand complexes is calculated to predict the stability and feasibility of the interaction. nih.gov For instance, the Prime/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) approach is a common method used to compute the free energy of binding for ligands to their receptor, often employing force fields like OPLS-AA. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
As of now, specific molecular dynamics (MD) simulation studies focused on the conformational stability and interaction dynamics of this compound have not been published in the available scientific literature.
However, MD simulations are a powerful tool for investigating the stability of protein-ligand complexes involving structurally similar compounds. For example, MD simulations have been conducted on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives to confirm the stability of the protein-ligand complexes over the simulation time. nih.gov Similarly, MD simulations have been employed to study the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines with cyclin-dependent kinases, providing insights into the stability of ligand-protein interactions. In a study on new oxadiazolo pyridine derivatives, molecular dynamics simulations over 100 nanoseconds were used to establish the stability of the protein-ligand complex. nih.gov These types of simulations are crucial for understanding the dynamic behavior of the ligand within the binding pocket and for validating the interactions predicted by molecular docking. The application of such computational techniques to this compound would be invaluable for elucidating its interaction dynamics with potential biological targets.
Solvent Effects on Electronic and Photophysical Properties
The influence of the solvent environment on the electronic and photophysical properties of oxazolo[4,5-b]pyridine derivatives has been a subject of scientific inquiry. While direct studies on this compound are limited, research on analogous compounds provides significant insights into how solvent polarity and hydrogen-bonding capacity can modulate their spectral characteristics. nih.govresearchgate.net
Studies on derivatives such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) have shown that the solvent can significantly affect both absorption and emission spectra. nih.gov The introduction of electron-donating or electron-withdrawing groups into the oxazolo[4,5-b]pyridine scaffold has been found to increase the dipole moments in both the ground and excited states. researchgate.net The observed fluorescence often exhibits a strong charge-transfer character. researchgate.net
For instance, the spectral characteristics of DMAPOP have been systematically investigated in solvents of varying polarity and hydrogen-bonding capability. nih.gov Unlike some related imidazole (B134444) analogues, DMAPOP displays a single emission band in both aprotic and protic solvents. nih.gov The effect of the solvent on absorption and emission spectral data is often analyzed using multiple parametric regression analysis. nih.gov Quantum chemical studies using time-dependent density functional theory (TD-DFT) have also been employed to investigate the excited-state intramolecular charge transfer in oxazolo[4,5-b]pyridine derivatives, explaining the distinct properties of their absorption and fluorescence spectra in different solvent phases. researchgate.net These computational approaches have been shown to be effective in predicting the spectral properties and explaining charge transfer excitations in these systems. researchgate.netsciengine.com
The photophysical properties of related fluorophores, such as certain nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives, have been studied in different solvents, revealing that the influence of solvent polarity on the absorption band can be minor in some cases, with slight red shifts observed in less polar solvents like toluene (B28343) compared to acetonitrile (B52724). mdpi.com However, the emission spectra of these compounds are often sensitive to the solvent environment. mdpi.com
The following table summarizes the solvatochromic data for a related compound, 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P2), which illustrates the typical shifts in absorption and fluorescence maxima in different solvents.
| Solvent | Absorption Max (nm) | Fluorescence Max (nm) |
| n-Heptane | 382 | 442 |
| Toluene | 390 | 462 |
| Dichloromethane | 392 | 482 |
| Acetonitrile | 388 | 502 |
| Ethanol | 390 | 510 |
This data is for the related compound 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine and is presented to illustrate the solvent effects on the oxazolo[4,5-b]pyridine core.
Prototropic studies on DMAPOP in various pH environments have also revealed that different monocations and dications can be formed through protonation at the pyridine and dimethylamino nitrogens in both the ground and excited states, further highlighting the sensitivity of the electronic structure to the chemical environment. nih.gov
Advanced Chemical Reactivity and Mechanistic Studies
Reaction Mechanisms and Pathways
The reactivity of the 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile scaffold is largely defined by the interplay between its three constituent components: the benzonitrile (B105546) group, the pyridine (B92270) ring, and the oxazole (B20620) ring.
Cyclization and Formation Pathways: The formation of the oxazolo[4,5-b]pyridine (B1248351) core is a key example of a cyclization reaction. One established pathway involves the condensation of a 2-amino-3-hydroxypyridine (B21099) derivative with a suitable benzoic acid. For instance, the synthesis of 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile is achieved by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of a powerful dehydrating agent like polyphosphoric acid ethyl ester (PPSE). This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the stable, fused aromatic oxazole ring.
Role of Catalysis in Synthesis and Transformation
Catalysis is instrumental in both the synthesis and subsequent functionalization of the this compound framework.
Acid Catalysis in Synthesis: The synthesis of the oxazolo[4,5-b]pyridine ring system often relies on acid catalysis. Strong acids, such as polyphosphoric acid (PPA) or its ethyl ester (PPSE), act as both the catalyst and dehydrating agent, facilitating the crucial intramolecular cyclization step that forms the oxazole ring from an N-acyl-2-aminopyridinol intermediate.
Palladium Catalysis in Transformation: Palladium-catalyzed cross-coupling reactions are vital for the chemical modification of halogenated derivatives of this compound. A notable example is the Heck reaction performed on 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile. This reaction allows for the introduction of new carbon-carbon bonds at the pyridine ring, expanding the molecular complexity. The reaction typically employs a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand like tri-o-tolylphosphine. Such transformations are key for building more complex molecules from the basic heterocyclic scaffold.
Interactive Table: Catalytic Reactions in the Synthesis and Transformation of Oxazolo[4,5-b]pyridine Derivatives
| Reaction Type | Role of Catalyst | Catalyst System | Substrate Example | Product Example | Yield (%) | Ref. |
| Ring-Closing Cyclization | Acid catalyst and dehydrating agent | PPSE (Polyphosphoric acid ethyl ester) | 2-Amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile | 93 | researchgate.net |
| Heck Reaction | C-C bond formation | Palladium acetate (1%), tri-o-tolylphosphine | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile and methyl acrylate | Methyl (E)-3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)acrylate | 74 | researchgate.net |
Investigations into Redox Properties and Electron Transfer Processes
Direct electrochemical studies on this compound are not extensively documented. However, its redox behavior can be inferred from the reactivity of its derivatives and related compounds.
Reduction Reactions: Derivatives of the core structure undergo reduction under specific catalytic conditions. For example, a derivative containing both a double bond and a cyano group was subjected to hydrogenation. The double bond was selectively reduced using hydrogen gas over a palladium on carbon catalyst. Subsequently, the cyano group was reduced to a primary amine using Raney nickel under high pressure. These reactions highlight the susceptibility of substituents to reduction, a key aspect of the molecule's redox chemistry.
Electron Transfer Character: Studies on the fluorescence of similar oxazolo[4,5-b]pyridine derivatives indicate that the observed fluorescence has a strong charge-transfer character. The introduction of electron-donating and electron-withdrawing groups significantly influences the ground and excited state dipole moments, suggesting that the scaffold can participate in electron transfer processes upon photoexcitation. This intrinsic property is fundamental to its potential applications in materials science. Although not directly studied, the antioxidant properties found in the closely related thiazolo[4,5-b]pyridine (B1357651) scaffold further suggest that this class of compounds can engage in redox reactions. dmed.org.ua
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the fused ring system dictates its susceptibility to substitution reactions.
Electrophilic Substitution: The oxazolo[4,5-b]pyridine system is generally considered electron-deficient, making electrophilic aromatic substitution on the heterocyclic rings challenging. Such reactions typically require the presence of strong electron-donating (activating) groups on the rings. youtube.com In the case of this compound, electrophilic attack is more likely to occur on the benzonitrile ring, directed by the cyano group, or on the pyridine ring if it is sufficiently activated. For a related compound, 2-(2-thienyl)oxazolo[4,5-b]pyridine, electrophilic substitution occurs exclusively on the electron-rich thiophene (B33073) ring, leaving the oxazolopyridine core intact.
Nucleophilic Substitution: The pyridine ring in the oxazolo[4,5-b]pyridine scaffold is susceptible to nucleophilic attack, particularly when substituted with a good leaving group or activated by an electron-withdrawing group. The palladium-catalyzed Heck reaction on a 6-bromo derivative is a formal example of a nucleophilic substitution pathway. Furthermore, studies on related nitro-azolopyridines show that a strong electron-withdrawing group like a nitro group can make the pyridine ring highly electrophilic and prone to attack by nucleophiles, sometimes leading to dearomatization or ring-opening. nih.govresearchgate.net Nucleophilic attack can also occur at the C2 position of the oxazole ring, though this often results in cleavage of the oxazole ring rather than simple substitution.
Ring-Opening and Ring-Closing Reactions
The stability of the oxazolo[4,5-b]pyridine system is significant, but it can undergo ring-opening and ring-closing reactions under specific conditions, which are foundational to its synthesis and degradation.
Ring-Closing Reactions: The most important ring-closing reaction is the formation of the oxazole ring itself. As previously mentioned, this is typically achieved via the acid-catalyzed intramolecular cyclodehydration of an N-(2-hydroxy-3-pyridyl)amide intermediate. researchgate.net Another synthetic strategy involves the intramolecular nucleophilic substitution of a nitro group on a 2-chloro-3-nitropyridine (B167233) that has been functionalized with a suitable precursor, leading to the formation of the fused isoxazolo[4,5-b]pyridine (B12869654) ring, a close isomer. nih.govresearchgate.net
Ring-Opening Reactions: The oxazole ring can be opened under hydrolytic conditions. For example, refluxing 6-bromooxazolo[4,5-b]pyridin-2(3H)-one (a keto-derivative of the parent ring system) in aqueous sodium hydroxide (B78521) leads to the cleavage of the oxazole ring to yield 2-amino-5-bromo-3-hydroxypyridine. In some cases, nucleophilic attack on the pyridine ring can induce ring-opening. Studies on 6-nitrooxazolo[3,2-a]pyridinium salts, an isomeric system, show that attack by amines can lead to the opening of the pyridine ring to form butadiene derivatives. This highlights the profound effect that strongly electron-withdrawing substituents can have on the stability of the pyridine portion of the scaffold. In related pyrazolopyrimidine systems, isomerization has been observed to occur through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism in the presence of a base. rsc.org
Interactive Table: Ring-Opening and Ring-Closing Reactions
| Reaction Type | Description | Reactants | Conditions | Product | Ref. |
| Ring-Closing | Formation of the oxazole ring via intramolecular cyclodehydration. | 2-Amino-5-bromo-3-hydroxypyridine, 4-cyanobenzoic acid | PPSE, 200°C | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile | researchgate.net |
| Ring-Closing | Intramolecular nucleophilic substitution of a nitro group to form an isoxazole (B147169) ring. | 2-Chloro-3-nitropyridine derivative | Base (e.g., K₂CO₃) | Isoxazolo[4,5-b]pyridine derivative | nih.gov |
| Ring-Opening | Hydrolysis of the oxazolone (B7731731) ring. | 6-Bromooxazolo[4,5-b]pyridin-2(3H)-one | 10% aq. NaOH, reflux | 2-Amino-5-bromo-3-hydroxypyridine | researchgate.net |
| Ring-Opening | Nucleophilic attack on the pyridine ring of a related system. | 6-Nitrooxazolo[3,2-a]pyridinium salt, Ammonia/Amines | - | 1-Amino-2-nitro-4-(oxazol-2-yl)butadiene | researchgate.net |
Photophysical Properties and Potential Materials Science Applications
Absorption and Emission Characteristics (UV-Vis and Fluorescence Spectroscopy)
Derivatives of the oxazolo[4,5-b]pyridine (B1248351) system exhibit distinct absorption and emission spectra, which are heavily influenced by the nature of the substituent at the 2-position and the surrounding solvent environment. Studies on related compounds, such as 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP), show characteristic absorption bands in the UV-visible region. For instance, DMAPOP in cyclohexane displays an absorption maximum (λabs) at 342 nm. researchgate.net
The fluorescence emission of these compounds is often characterized by a large Stokes shift, indicating a significant difference in the geometry or electronic distribution between the ground and excited states. The emission maxima (λem) are sensitive to solvent polarity. In aprotic solvents, DMAPOP exhibits a single emission band. researchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also highly dependent on the solvent, with values for DMAPOP ranging from 0.02 in acetonitrile (B52724) to 0.55 in cyclohexane. researchgate.net
The table below summarizes the photophysical properties of selected 2-substituted oxazolo[4,5-b]pyridine derivatives in different solvents.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |
| DMAPOP | Cyclohexane | 342 | 375 | 2690 | 0.55 |
| Dioxane | 346 | 398 | 3980 | 0.46 | |
| Acetonitrile | 348 | 433 | 5920 | 0.02 | |
| Methanol | 347 | 465 | 7630 | 0.01 | |
| P2 | Acetonitrile | 348 | 433 | - | - |
| P4 | Acetonitrile | 382 | 473 | - | - |
Data for DMAPOP sourced from Krishnamoorthy et al. researchgate.net Data for P2 and P4 sourced from Suder et al. researchgate.net
Tuning Photophysical Properties through Structural Modification
The electronic and optical properties of the oxazolo[4,5-b]pyridine core can be systematically tuned by introducing different functional groups. The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) at the 2-phenyl position significantly alters the intramolecular charge transfer (ICT) characteristics, thereby affecting the absorption and emission wavelengths. researchgate.net
For example, comparing a series of 2-phenyl-oxazolo[4,5-b]pyridine derivatives demonstrates this principle. A derivative with a simple phenyl group (P1) has its absorption maximum at a shorter wavelength compared to a derivative with a strong electron-donating N,N-diethylamino group (P4). The presence of the diethylamino group in P4 causes a significant red-shift in both absorption and emission spectra, which is indicative of a more effective charge transfer from the donor group to the oxazolopyridine acceptor core upon excitation. researchgate.net This strategic modification allows for the rational design of fluorophores with emission colors spanning a wide portion of the visible spectrum.
Solvatochromism and Environmental Sensitivity
Many oxazolo[4,5-b]pyridine derivatives exhibit pronounced solvatochromism, where the color of their absorption or, more commonly, their emission changes with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. researchgate.net
For instance, the fluorescence of 2-(4-N,N-dialkylaminophenyl)oxazolo[4,5-b]pyridine derivatives shows a significant red-shift as the solvent polarity increases. researchgate.net In nonpolar solvents, the emission is typically in the blue region, while in highly polar solvents, it can shift to the green or yellow region. This sensitivity is due to the stabilization of the more polar excited state by polar solvent molecules. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which correlates the spectral shift to the dielectric constant and refractive index of the solvent. A linear Lippert-Mataga plot for these compounds confirms that the solvatochromic shift is primarily due to a change in the dipole moment upon excitation, which is a hallmark of an intramolecular charge transfer (ICT) state. researchgate.net
The spectral characteristics of DMAPOP in various solvents illustrate this environmental sensitivity.
| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) |
| Cyclohexane | 31.2 | 342 | 375 |
| Dichloromethane | 41.1 | 352 | 431 |
| Acetonitrile | 46.0 | 348 | 433 |
| Methanol | 55.5 | 347 | 465 |
Data sourced from Krishnamoorthy et al. researchgate.net
Charge Transfer Phenomena and Electronic Transitions
The photophysical behavior of 2-aryl-oxazolo[4,5-b]pyridines is dominated by intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from a highest occupied molecular orbital (HOMO), often localized on the electron-rich aryl substituent, to a lowest unoccupied molecular orbital (LUMO) that is typically centered on the electron-deficient oxazolo[4,5-b]pyridine core. researchgate.net
This electronic transition results in an excited state with a significant degree of charge separation and a larger dipole moment compared to the ground state. The fluorescence observed from these molecules is the result of radiative decay from this ICT state back to the ground state. The efficiency and energy of this emission are highly sensitive to factors that can stabilize or destabilize the charge-separated excited state, such as solvent polarity and the presence of specific intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net In some derivatives, particularly in protic solvents, non-radiative decay pathways can become more prominent, leading to a decrease in the fluorescence quantum yield. researchgate.net
Conceptual Applications in Organic Electronics and Photonic Devices
The tunable and environmentally sensitive fluorescence of 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile and its analogues makes them promising candidates for a range of applications in materials science. Their strong emission and charge transfer characteristics are desirable for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). By modifying the chemical structure, it is possible to achieve emission across the visible spectrum, a key requirement for full-color displays.
Furthermore, their sensitivity to the local environment (solvatochromism) suggests potential applications as fluorescent sensors and probes. These molecules could be used to detect changes in polarity in chemical or biological systems. The underlying pyridine-dicarbonitrile structure in related compounds has been explored for creating materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. This suggests that the oxazolo[4,5-b]pyridine scaffold could be a valuable building block for designing next-generation TADF emitters.
Medicinal Chemistry Research: in Vitro Biological Activities and Structure Activity Relationships
Structure-Activity Relationship (SAR) Studies for Bioactivity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the oxazolo[4,5-b]pyridine (B1248351) series, research has established clear links between structural modifications and observed efficacy in various biological assays.
Impact of Substituent Variation on Efficacy
The biological activity of the 2-(oxazolo[4,5-b]pyridin-2-yl) core is highly dependent on the nature and position of substituents on the attached phenyl ring.
Antitrypanosomal Activity: An extensive SAR study was conducted on a series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, which are closely related to the benzonitrile (B105546) scaffold, for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov This investigation stemmed from a high-throughput screening that identified the class as potent inhibitors. nih.gov The research revealed a "sharp SAR," indicating that small structural changes led to significant differences in potency. nih.gov The most active compound from this series, designated as compound 5 , demonstrated a potent IC₅₀ of 91 nM against the pathogenic T.b. rhodesiense strain and showed over 700-fold selectivity compared to a mammalian L6 cell line. nih.gov
Antibacterial Activity: In studies evaluating 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives for antibacterial properties, specific substitutions were found to be critical for efficacy. researchgate.net A series of compounds (169a-169h) were prepared and tested against four bacterial strains. researchgate.net Among these, compounds with specific substitutions, identified as 169c , 169f , and 169g , displayed strong antibacterial activity against all tested strains, with a particularly good activity profile against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This highlights the importance of the substitution pattern on the phenyl ring for achieving potent antibacterial effects.
Anti-inflammatory Activity: Research into 2-(substituted phenyl)oxazolo[4,5-b]pyridines has also confirmed their potential as nonacidic anti-inflammatory agents. nih.govacs.org Certain compounds within this class exhibited good anti-inflammatory and analgesic activity, with a few having potency comparable to established drugs like phenylbutazone (B1037) and indomethacin. nih.gov
Table 1: Impact of Substituent Variation on Bioactivity of Selected Oxazolo[4,5-b]pyridine Derivatives
Compound ID Scaffold Type Substituent Focus Biological Activity Key Finding Source Compound 5 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide Anilide substitution Antitrypanosomal IC₅₀ = 91 nM vs. T.b. rhodesiense researchgate.net 169c, 169f, 169g 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Phenyl substitution Antibacterial Strong activity vs. four bacterial strains, including MRSA
Conformational Effects on Receptor Binding
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. While detailed crystallographic or NMR-based conformational studies specifically for 2-(oxazolo[4,5-b]pyridin-2-yl)benzonitrile derivatives are not extensively reported in the searched literature, general principles of medicinal chemistry suggest that the planarity of the oxazolo[4,5-b]pyridine system and the rotational freedom of the bond connecting it to the benzonitrile ring are key determinants of receptor interaction. The spatial arrangement of substituents on the phenyl ring dictates the molecule's shape and its fit within a receptor's binding pocket, influencing efficacy.
In Vitro Enzyme Inhibition Studies
Derivatives of the oxazolo[4,5-b]pyridine scaffold have been specifically investigated as inhibitors of key enzymes implicated in human diseases.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for conditions like inflammation. nih.govnih.gov A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated for their in vitro GSK-3β inhibitory activity. nih.gov The study found that several compounds were potent inhibitors of the enzyme. Notably, compound 4g showed the highest inhibition with an IC₅₀ value of 0.19 μM. nih.gov Other compounds in the series also displayed significant inhibitory potential against GSK-3β. nih.gov
Table 2: In Vitro GSK-3β Inhibition by Oxazolo[4,5-b]pyridine-2-one Derivatives
Compound ID Core Scaffold Target Enzyme IC₅₀ (μM) Source 4g Oxazolo[4,5-b]pyridine-2-one GSK-3β 0.19 nih.gov 4d Oxazolo[4,5-b]pyridine-2-one GSK-3β - nih.gov 4f Oxazolo[4,5-b]pyridine-2-one GSK-3β - nih.gov 4i Oxazolo[4,5-b]pyridine-2-one GSK-3β - nih.gov
Note: Specific IC₅₀ values for 4d, 4f, and 4i were not provided in the abstract, but they were noted as having significant GSK-3β inhibition. nih.gov
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for immunosuppressive and anticancer drugs. However, based on the reviewed literature, there are no specific research findings that report the evaluation of this compound or its close derivatives as inhibitors of hDHODH. Studies on hDHODH inhibitors have focused on other heterocyclic scaffolds.
In Vitro Cellular Activity Investigations (mechanistic focus)
Beyond enzyme inhibition, derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated a range of activities in cell-based assays, providing insights into their potential mechanisms of action.
Anti-inflammatory Cellular Effects: The GSK-3β inhibitory activity of oxazolo[4,5-b]pyridine-2-one derivatives translates to cellular effects. The most potent GSK-3β inhibitors from one study (compounds 4g , 4d , 4f , and 4i ) were found to substantially inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Antibacterial Cellular Activity: The antibacterial activity of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives has been demonstrated against whole-cell bacteria. researchgate.net These compounds showed remarkable efficiency against methicillin-resistant S. aureus (MRSA). researchgate.net The proposed mechanism for this activity is the inhibition of nucleic acid synthesis or the inhibition of the DNA gyrase enzyme, similar to fluoroquinolone antibiotics. researchgate.net
Antitrypanosomal Cellular Activity: As part of a whole-organism screening, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides were identified as having potent activity against the Trypanosoma brucei brucei parasite. nih.gov The lead compound from this series was highly effective against the human pathogenic strain T.b. rhodesiense and exhibited high selectivity, being significantly less toxic to mammalian cells. nih.gov
Table 3: Summary of In Vitro Cellular Activities of Oxazolo[4,5-b]pyridine Derivatives
Scaffold Type Cellular Activity Mechanism/Target Key Finding Source Oxazolo[4,5-b]pyridine-2-one Anti-inflammatory Inhibition of NO, TNF-α, IL-1β, IL-6 production Linked to GSK-3β inhibition nih.gov 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Antibacterial Inhibition of nucleic acid synthesis or DNA gyrase Effective against MRSA 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide Antitrypanosomal Inhibition of T.b. rhodesiense growth Potent and selective over mammalian cells researchgate.net
Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, A549, PC3)
While direct studies on the antiproliferative activity of this compound against the MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and PC3 (prostate cancer) cell lines are not extensively available in the reviewed literature, research on closely related derivatives and structural isomers provides valuable insights into the potential of this chemical class.
Derivatives of the isomeric oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 and MCF7. nih.govresearchgate.net In one study, a series of novel oxazolo[5,4-d]pyrimidine derivatives were tested, with some compounds showing moderate to low toxicity against these cell lines compared to reference drugs like cisplatin (B142131) and 5-fluorouracil. nih.gov For instance, the half-maximal cytotoxic concentrations (CC50) for these derivatives against the A549 cell line ranged from 110.12 µM to over 500 µM, and for the MCF7 cell line, from 120.21 µM to over 500 µM. nih.gov
Another study focused on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. One compound from this series, compound (4i), demonstrated significant anti-proliferative activity, particularly against the T-47D breast tumor cell line (a different breast cancer line from MCF-7) with a growth percentage of 1.93%. researchgate.net
These findings suggest that the broader oxazolopyridine framework is a promising scaffold for the development of new anticancer agents. However, the specific substitution pattern, including the benzonitrile group at the 2-position of the oxazolo[4,5-b]pyridine ring, requires direct experimental evaluation to determine its specific cytotoxic profile against cancer cell lines like MCF-7, A549, and PC3.
Table 1: Cytotoxic Activity of Related Oxazolopyrimidine Derivatives
Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives of 2-(substituted phenyl)oxazolo[4,5-b]pyridine have demonstrated notable potential as antimicrobial agents. researchgate.net Studies have shown that this class of compounds possesses strong antibacterial activity against various bacterial strains, with a particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. researchgate.net
In one study, a series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines were synthesized and evaluated for their antibacterial properties. Several analogs exhibited potent inhibitory activity with Minimum Inhibitory Concentration (MIC) values between 1–2 µg/mL. researchgate.netresearchgate.net The activity profile of some of these derivatives against S. aureus was found to be superior to standard drugs. researchgate.netresearchgate.net Computational docking studies suggest that the antimicrobial action of oxazolo[4,5-b]pyridines may stem from the inhibition of DNA gyrase. researchgate.net
The antimicrobial spectrum is not limited to Gram-positive bacteria. While often more effective against Gram-positive strains, activity against Gram-negative bacteria and fungi like Candida albicans has also been reported for the broader class of oxazolo(4,5-b)pyridines. nih.gov
Table 2: Antimicrobial Activity of 2-(Substituted-phenyl)oxazolo[4,5-b]pyridine Derivatives
Anti-inflammatory Potential through Molecular Targets
The oxazolo[4,5-b]pyridine scaffold is a key feature in several series of compounds investigated for their anti-inflammatory properties. Research has shown that 2-(substituted phenyl)oxazolo[4,5-b]pyridines can exhibit good anti-inflammatory and analgesic activity, with some derivatives showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin. nih.gov A significant advantage highlighted in these studies is the potential for reduced gastrointestinal irritation, a common side effect of acidic anti-inflammatory compounds. nih.gov
The mechanism underlying this anti-inflammatory activity is linked to the inhibition of key enzymes in the inflammatory cascade. One of the primary molecular targets identified is Glycogen Synthase Kinase-3β (GSK-3β), which is recognized as a pro-inflammatory enzyme. nih.gov Inhibition of GSK-3β can effectively control inflammation. nih.gov A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and found to be potent GSK-3β inhibitors. nih.gov These compounds also substantially inhibited the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), further confirming their anti-inflammatory potential at a molecular level. researchgate.netnih.govnih.gov
Additionally, the structural similarity of some derivatives to known anti-inflammatory agents suggests that Cyclooxygenase (COX) enzymes are also potential targets for this class of compounds. nih.govnih.gov
Target Identification and Validation (e.g., specific protein binding)
The biological activities of oxazolo[4,5-b]pyridine derivatives are underpinned by their interaction with specific molecular targets, which have been identified and validated through a combination of in vitro assays and in silico modeling.
For the anti-inflammatory activity, Glycogen Synthase Kinase-3β (GSK-3β) has been validated as a key target. A series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were evaluated, with the most active compound showing an IC50 value of 0.19 µM for GSK-3β inhibition. researchgate.netnih.gov Another study on piperazine-linked oxazolo[4,5-b]pyridine derivatives identified compounds with IC50 values as low as 0.34 µM against GSK-3β. nih.gov
In the context of antimicrobial action, molecular docking studies have pointed to DNA gyrase as a likely target. researchgate.net This enzyme is essential for bacterial DNA replication and is a validated target for quinolone antibiotics. The predicted binding of oxazolo[4,5-b]pyridines to the DNA gyrase active site provides a plausible mechanism for their antibacterial effects. researchgate.netnih.gov
For the isomeric scaffold, oxazolo[5,4-d]pyrimidine, in silico analysis identified potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2) , a key target in cancer therapy for inhibiting angiogenesis. researchgate.netmdpi.com Molecular docking studies assessed the binding modes of these derivatives to the VEGFR-2 active site, suggesting this could be a relevant target for the broader oxazolopyridine class. researchgate.netmdpi.com
Furthermore, the anti-inflammatory properties of related diaryl-substituted heterocyclic systems have been linked to the inhibition of Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govnih.gov
Table 3: Validated Molecular Targets and Inhibitory Concentrations of Oxazolo[4,5-b]pyridine Derivatives
Coordination Chemistry of Oxazolo 4,5 B Pyridine Systems
Ligand Properties of the Oxazolo[4,5-b]pyridine (B1248351) Moiety
The oxazolo[4,5-b]pyridine moiety, as exemplified by 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile, possesses distinct electronic and steric properties that govern its behavior as a ligand. These ligands are recognized as strong σ-donors and effective π-acceptors, which allows for the stabilization of various metal oxidation states, including open-shell organometallic intermediates. nih.gov The electronic properties arise from the interplay between the electron-donating pyridine (B92270) nitrogen and the π-acidic oxazole (B20620) ring. The presence of substituents on either the pyridine or the phenyl ring can significantly modify these properties. researchgate.netresearchgate.net For instance, electron-donating groups enhance the basicity and metal coordination capabilities of the ligand. mdpi.com
The coordination of the oxazolo[4,5-b]pyridine moiety is primarily dictated by the nitrogen atoms of both the pyridine and the oxazole rings. The nitrogen atom in the pyridine ring is generally considered the most favorable binding site due to its higher basicity compared to the oxazole nitrogen. mdpi.com However, the system can act as a bidentate ligand, forming stable chelate rings with metal ions. The steric and electronic effects of the ligand are crucial in determining the connectivity and the final structural arrangement of the resulting metal complex. nih.gov The rigid, planar structure of the fused rings can influence the geometry around the metal center, while the benzonitrile (B105546) group introduces additional steric bulk that can affect the packing of the complexes in the solid state.
Synthesis and Characterization of Metal Complexes
The synthesis of this compound and its derivatives typically involves the condensation of 2-amino-3-hydroxypyridine (B21099) with a corresponding benzoic acid derivative. clockss.orgresearchgate.net For example, 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile can be synthesized by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org
Metal complexes of these ligands are generally prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netresearchgate.net The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.
Common Characterization Techniques:
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds within the oxazole and pyridine rings. clockss.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand framework in the diamagnetic complexes. clockss.org
Mass Spectrometry (MS): Confirms the molecular weight of the complex. clockss.org
Elemental Analysis: Determines the empirical formula of the complex, confirming the ligand-to-metal ratio. researchgate.net
Single-Crystal X-ray Diffraction: Provides the most definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netuctm.eduresearchgate.net
Below is a table summarizing typical characterization data for a representative metal complex with a related pyridine-oxazoline ligand.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) and ν(pyridine) bands | Coordination of oxazoline (B21484) and pyridine nitrogen atoms to the metal center. |
| Elemental Analysis | Matches calculated values for [M(L)Cl₂] | Confirms 1:1 metal-to-ligand stoichiometry. |
| X-ray Diffraction | Provides precise bond lengths and angles | Elucidates the coordination geometry around the metal ion. researchgate.net |
Investigation of Coordination Modes and Geometries
The coordination behavior of this compound is expected to be versatile, primarily functioning as a bidentate N,N-chelating ligand. Coordination would occur through the pyridine nitrogen and the oxazole nitrogen, forming a stable five-membered chelate ring with the metal center. This bidentate coordination mode is common for similar pyridine-oxazoline (pyrox) ligands. nih.gov
The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric constraints imposed by the ligand and any ancillary ligands present. nih.gov For a four-coordinate complex, a distorted tetrahedral or square planar geometry is possible. For instance, an iron(II) complex with a related bis(oxazoline)pyridine ligand adopts a distorted tetrahedral geometry. researchgate.net Six-coordinate complexes would likely adopt a distorted octahedral geometry.
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the coordination mode and geometry. nih.gov The crystallographic data provide a detailed picture of the three-dimensional arrangement of atoms in the complex.
The table below presents crystallographic data for a related iron(II) complex, illustrating the type of structural information obtained.
| Parameter | [FeCl₂(C₁₈H₂₅N₃O₂)] researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.102 (2) |
| b (Å) | 13.925 (3) |
| c (Å) | 14.764 (2) |
| β (°) | 105.27 (1) |
| V (ų) | 2003.5 (6) |
| Z | 4 |
| Coordination Geometry | Distorted tetrahedral |
Catalytic Applications of Metal-Oxazolo[4,5-b]pyridine Complexes
While the catalytic applications of complexes derived specifically from this compound are not extensively documented, the broader class of pyridine-oxazoline (pyrox) and related N-donor ligand complexes have shown significant promise in catalysis. nih.govrsc.org Metal complexes containing these types of ligands have been widely investigated as catalysts in various organic transformations. researchgate.net
Notably, nickel complexes with pyrox ligands are effective in promoting cross-coupling reactions, which are fundamental processes in synthetic organic chemistry. nih.gov The strong σ-donor and π-acceptor characteristics of these ligands help to stabilize the low-valent metal intermediates that are often crucial in catalytic cycles. nih.gov Terpyridine-based metal complexes have also demonstrated broad utility in catalysis. rsc.org
Given these precedents, it is plausible that metal complexes of this compound could be explored for catalytic activity in reactions such as:
Cross-Coupling Reactions: (e.g., Suzuki, Heck, and Negishi couplings) for the formation of C-C bonds.
Polymerization: For instance, iron complexes with related ligands have been studied for atom transfer radical polymerization (ATRP). researchgate.net
Oxidation/Reduction Reactions: The redox-active nature of the ligand and metal center could be harnessed for various redox processes.
Further research is required to synthesize and screen these specific complexes to fully realize their potential in homogeneous catalysis.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of the oxazolo[4,5-b]pyridine (B1248351) scaffold has traditionally involved methods that are often harsh and environmentally taxing. A primary future objective is the development of more sustainable and efficient synthetic protocols.
Conventional methods for creating the oxazolo[4,5-b]pyridine ring often rely on condensing agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at high temperatures. clockss.orgresearchgate.net For instance, one established route involves heating 2-amino-3-hydroxypyridine (B21099) derivatives with substituted benzoic acids in the presence of PPA or PPSE. clockss.orgresearchgate.net While effective, these methods present challenges related to high energy consumption, difficult purification, and the use of corrosive reagents.
Future research should pivot towards greener alternatives that offer high yields, simple workup procedures, and the use of reusable catalysts. Promising directions include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for related heterocyclic systems. nih.govnih.gov A one-pot, microwave-assisted synthesis of isoxazolo[5,4-b]pyridines in water has been demonstrated, highlighting a reagent- and catalyst-free green protocol. nih.gov Exploring similar conditions for 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile could offer a significant improvement in sustainability.
Catalytic One-Pot Reactions: Developing one-pot syntheses that combine multiple reaction steps without isolating intermediates is a key goal for improving efficiency and reducing waste. beilstein-journals.orgrsc.org The use of solid-supported catalysts, such as silica-supported perchloric acid, has proven effective for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, offering advantages like catalyst reusability and ambient reaction conditions. researchgate.net Further investigation into novel, environmentally benign catalysts could streamline the synthesis of the title compound.
Solvent-Free and Water-Based Reactions: Shifting away from volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent, as demonstrated for related heterocycles, would represent a major step forward in the sustainable production of this compound. nih.govbeilstein-journals.org
| Synthetic Strategy | Traditional Method (Example) | Potential Sustainable Alternative | Key Advantages of Alternative |
| Reaction Conditions | Heating in Polyphosphoric Acid (PPA) at >150°C clockss.org | Microwave irradiation in water nih.gov | Reduced energy use, faster reaction, no hazardous solvent. |
| Catalysis | Stoichiometric condensing agents (PPA, PPSE) researchgate.net | Reusable silica-supported acid catalysts researchgate.net | Catalyst can be recovered and reused, milder conditions. |
| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions beilstein-journals.orgrsc.org | Higher atom economy, less waste, operational simplicity. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. For this compound, advanced computational methods can provide deep insights into its behavior and potential applications.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to oxazolopyridine derivatives to correlate their structural features with biological activities, such as antifungal effects. wisdomlib.org These models help in rapidly screening virtual libraries of compounds to identify promising candidates for synthesis and laboratory testing. wisdomlib.org Future work could involve developing more sophisticated 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional structure of the molecules. nih.govmdpi.com Such models have been used to explore imidazo[4,5-b]pyridine derivatives as kinase inhibitors, providing detailed maps of how steric, electrostatic, and hydrophobic fields influence activity. nih.gov
Key future research directions in this area include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the compound when interacting with a biological target, such as an enzyme's active site. nih.govnih.govrsc.org These simulations provide a dynamic view of the binding interactions and can help validate docking poses and predict the stability of the ligand-protein complex over time. nih.gov
Density Functional Theory (DFT) Calculations: DFT is valuable for investigating the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These calculations are crucial for understanding the molecule's reactivity, photophysical properties, and potential for use in optoelectronics. researchgate.net Studies on related oxazolo[4,5-b]pyridine derivatives have used DFT to explain their absorption and fluorescence spectra. researchgate.netresearchgate.net
Virtual Screening and Scaffold Hopping: Using the oxazolo[4,5-b]pyridine benzonitrile (B105546) core as a starting point, virtual screening of large compound databases can identify novel derivatives with potentially enhanced activities. nih.gov Scaffold hopping, a computational technique to find structurally novel compounds with similar activity, could lead to the discovery of new intellectual property. mdpi.com
| Computational Method | Application Area | Predicted Properties/Insights | Relevant Findings for Oxazolopyridines |
| 3D-QSAR (CoMFA/CoMSIA) | Drug Design | Structure-activity relationships, guiding new molecule design. nih.govmdpi.com | Models built for related kinase inhibitors show the importance of steric and electrostatic fields. nih.gov |
| Molecular Docking | Biological Target Identification | Binding modes, interaction energies, identification of key residues. nih.govrsc.org | Docking has identified potential binding of derivatives to targets like GOAT and kinases. nih.govnih.gov |
| Molecular Dynamics (MD) | Complex Stability | Stability of ligand-protein complexes, conformational changes. nih.govrsc.org | Simulations have confirmed the stability of related inhibitors in protein active sites. nih.gov |
| DFT Calculations | Optoelectronics, Reactivity | HOMO/LUMO energies, charge transfer properties, spectra prediction. researchgate.net | Used to explain the fluorescence and charge transfer character of substituted oxazolopyridines. researchgate.netresearchgate.net |
Exploration of New Biological Targets and Mechanisms of Action In Vitro
The oxazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. While derivatives have been tested against several targets, a systematic exploration of new therapeutic areas for this compound is a compelling future direction.
The structural similarity of the core to purine (B94841) bases like adenine (B156593) and guanine (B1146940) suggests its potential as an antimetabolite that could interfere with nucleic acid synthesis or the function of purine-binding enzymes. nih.gov This hypothesis opens up several avenues for investigation.
Known biological activities of the broader oxazolo[4,5-b]pyridine and related oxazolopyrimidine families include:
Anticancer Activity: Inhibition of kinases like VEGFR-2, EGFR, JAK1/2, and Aurora kinases. nih.govnih.govmdpi.com
Antimicrobial Activity: Potential inhibition of bacterial DNA gyrase. researchgate.net
Enzyme Inhibition: Activity against phosphoinositide 3-kinase (PI3K) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov
Future in vitro screening should aim to:
Expand Kinase Profiling: Systematically screen the compound against a broad panel of human kinases. Many cancers are driven by aberrant kinase activity, and novel inhibitors are constantly sought. The thiazolo[5,4-b]pyridine (B1319707) scaffold, a close analogue, has been successfully used to develop potent inhibitors for targets like c-KIT. nih.gov
Investigate Epigenetic Targets: Explore inhibition of enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases, which are promising targets in oncology.
Explore Anti-inflammatory Pathways: Given the role of GSK-3β in inflammation, the potential of this compound as an anti-inflammatory agent by targeting this or other inflammatory mediators (e.g., cyclooxygenases) warrants investigation. nih.gov
Antiviral and Antiparasitic Screening: The purine-like core makes it a candidate for screening against viral polymerases or parasitic enzymes that are essential for pathogen replication.
| Potential Target Class | Rationale / Example Target | Therapeutic Area | Supporting Evidence from Related Scaffolds |
| Protein Kinases | c-KIT, PI3K, VEGFR-2 nih.govnih.govnih.gov | Cancer, Inflammation | Thiazolo[5,4-b] and Oxazolo[5,4-d]pyrimidine (B1261902) derivatives show potent kinase inhibition. nih.govnih.govnih.gov |
| Purine-Binding Enzymes | Adenosine Kinase, HGPRT nih.govmdpi.com | Cancer, Antiviral | The oxazolo[5,4-d]pyrimidine core is a purine analogue. nih.gov |
| Bacterial Enzymes | DNA Gyrase researchgate.net | Antibacterial | Oxazolo[4,5-b]pyridines have shown activity against resistant bacterial strains. researchgate.net |
| Inflammatory Mediators | GSK-3β nih.gov | Anti-inflammatory | Oxazolo[4,5-b]pyridine-triazoles inhibit GSK-3β. nih.gov |
Investigation of Solid-State Properties and Crystal Engineering
The physical properties of a chemical compound in its solid state are critical for its practical application, particularly in pharmaceuticals and materials science. Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in a crystal lattice. For this compound, there is a significant opportunity to investigate its solid-state characteristics.
Key areas for future research include:
Single-Crystal X-ray Diffraction: Obtaining a high-quality single crystal and determining its structure via X-ray diffraction is the definitive method for understanding its molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state.
Polymorphism Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, each having different physical properties like solubility, stability, and melting point. A comprehensive polymorphism screen for this compound is essential to identify all accessible crystalline forms and select the most stable one for any potential application.
Co-crystallization: Co-crystals are formed by combining the target compound with a second, benign molecule (a co-former) in the same crystal lattice. This technique is a powerful tool in crystal engineering to modify physicochemical properties like solubility and stability without altering the covalent structure of the active molecule. Exploring co-crystals of this compound could enhance its properties for specific uses.
Amorphous State Characterization: Investigating the amorphous (non-crystalline) state of the compound is also important. Amorphous materials often exhibit higher solubility but may have lower physical stability compared to their crystalline counterparts. Understanding the conditions under which the amorphous form is created and its stability profile is crucial.
Expanding Applications in Advanced Materials and Optoelectronics
The fused aromatic system of this compound, which combines an electron-donating oxazolopyridine unit with an electron-withdrawing benzonitrile group, suggests inherent charge-transfer characteristics. researchgate.net This molecular design is a common strategy for creating functional organic materials with interesting photophysical properties.
Research on related oxazolo[4,5-b]pyridine derivatives has already demonstrated their fluorescence behavior, making them candidates for use as dyes or in electronic devices. researchgate.net The introduction of different electron-donating and withdrawing groups can tune these properties. researchgate.net Future research should focus on systematically evaluating the potential of this compound and its derivatives in advanced materials, particularly in optoelectronics.
Promising applications to explore include:
Organic Light-Emitting Diodes (OLEDs): Materials with similar donor-acceptor structures, such as carbazole-benzonitrile derivatives, have been successfully used as universal hosts for highly efficient blue OLEDs. rsc.org The benzonitrile moiety is a known electron-deficient core used in materials that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in modern OLEDs. nih.govnih.gov Investigating the electroluminescent properties of the title compound, either as an emitter or a host material, is a promising research avenue.
Fluorescent Sensors: The sensitivity of the fluorescence of related compounds to their environment (solvatochromism) suggests they could be developed into chemical sensors. researchgate.net For example, they could be used to detect changes in solvent polarity or the presence of specific ions or molecules that interact with the oxazolopyridine nitrogen.
Organic Semiconductors: The planar, π-conjugated structure is conducive to charge transport. By modifying the core and peripheral substituents, it may be possible to develop derivatives that function as p-type, n-type, or bipolar charge transport materials for use in organic field-effect transistors (OFETs) or organic solar cells.
| Potential Application | Relevant Property | Rationale / Design Strategy | Example from Related Materials |
| OLED Host/Emitter | Electroluminescence, High Triplet Energy, TADF | Donor-acceptor structure with benzonitrile acceptor. nih.gov | Carbazole-benzonitrile and pyrimidine-carbonitrile derivatives are used in high-efficiency blue OLEDs. rsc.orgnih.gov |
| Fluorescent Probes | Solvatochromic Fluorescence | Emission color changes with solvent polarity or analyte binding. researchgate.net | Substituted oxazolopyridines show strong charge transfer fluorescence sensitive to the environment. researchgate.net |
| Organic Transistors (OFETs) | Charge Carrier Mobility | Planar, π-conjugated system allows for intermolecular charge hopping. | Carbazole and imidazole (B134444) derivatives show good hole and electron mobility. mdpi.com |
Q & A
Q. What are the common synthetic routes for 2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile, and how are reaction conditions optimized?
A one-pot acid-catalyzed silica-supported synthesis is widely used, involving benzoyl chloride derivatives and 2-amino-3-hydroxypyridine precursors. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions yield substituted oxazolo[4,5-b]pyridines. Reaction progress is monitored via TLC (n-hexane/EtOAc 2:1), followed by catalyst recovery via chloroform extraction and product purification by acetonitrile recrystallization . Optimization focuses on catalyst loading (≤5 mol%), solvent polarity (methanol for solubility), and reaction time (3–6 hours).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, oxazole C-O-C at ~1250 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridine protons at δ 8.2–8.5 ppm) and nitrile carbon signals (δ ~115 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₈N₃O: 222.0668) and elemental composition .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Inhalation : Use fume hoods; relocate to fresh air if exposed.
- Skin/eye contact : Rinse with water for ≥15 minutes; remove contaminated clothing.
- Storage : Seal containers in dry, ventilated areas away from ignition sources. Emergency showers and eyewash stations must be accessible .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate the electronic properties and reaction mechanisms of oxazolo[4,5-b]pyridine derivatives?
DFT models (e.g., B3LYP/6-31G*) calculate electron density distributions, HOMO-LUMO gaps, and transition states. For example, the Laplacian of the electron density in Colle-Salvetti-type functionals predicts correlation energies, aiding in understanding charge transfer during cyclization steps . Studies on analogous imidazopyridines reveal that electron-withdrawing substituents (e.g., nitriles) lower LUMO energies, enhancing electrophilic reactivity .
Q. How can researchers resolve contradictions in spectral data or synthetic yields across different methodologies?
- Cross-validation : Compare experimental NMR/IR data with computational simulations (e.g., Gaussian-optimized structures).
- Reaction monitoring : Use in situ techniques like FTIR or LC-MS to track intermediate formation.
- Statistical design : Apply factorial experiments to isolate variables (e.g., temperature, catalyst type) affecting yield discrepancies .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological targets?
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzonitrile or oxazole ring to modulate lipophilicity and binding affinity.
- Enzyme assays : Test inhibition of kinetoplastid enzymes (e.g., Trypanosoma brucei) using fluorescence-based assays. For example, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides show IC₅₀ values <1 µM, linked to hydrogen bonding with catalytic residues .
- Molecular docking : Use AutoDock Vina to predict binding poses against xanthine oxidase or kinase targets .
Q. How are computational models integrated into experimental design for optimizing heterocyclic synthesis?
- Mechanistic insights : DFT identifies rate-limiting steps (e.g., nucleophilic attack in oxazole ring closure).
- Solvent effects : COSMO-RS simulations predict polarity effects on reaction equilibria.
- Catalyst screening : Virtual libraries of acid catalysts (e.g., SiO₂-supported H₃PO₄ vs. HClO₄) are ranked by adsorption energy on silica surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
